STING agonist-3 -

STING agonist-3

Catalog Number: EVT-2906471
CAS Number:
Molecular Formula: C37H42N12O6
Molecular Weight: 750.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
diABZI STING agonist-3 is an agonist of stimulator of interferon genes (STING). It binds to STING (IC50 = 0.32 nM in a FRET assay) and induces STING transcriptional activity in a reporter assay (EC50 = 31.62 nM). diABZI STING agonist-3 increases protein levels of Nod-like receptor protein 3 (NLRP3), IL-1β, and IL-18, but not cGAS or mtDNA, in macrophages.

DMXAA (5,6-dimethylxanthenone-4-acetic acid)

Compound Description: DMXAA is a small-molecule compound originally identified as a potent agonist of mouse STING (mSTING). [, ] While it showed promising antitumor activity in mouse models, it failed to translate its efficacy in human clinical trials due to its inability to activate human STING (hSTING). [, ] DMXAA is considered a partial STING agonist in humans, potentially interfering with agonistic STING activation. []

3-hydroxy-5-(4-hydroxybenzyl)-4-methyl-9H-xhanthen-9one (HHMX)

Compound Description: HHMX is a derivative of DMXAA that acts as a potent antagonist of both human and mouse STING. [] Unlike DMXAA, HHMX can effectively inhibit STING-mediated immune responses in both species. Preclinical studies demonstrated its potential therapeutic benefit in treating STING-associated autoinflammatory diseases like SAVI. []

MSA-2

Compound Description: MSA-2 is a synthetic, non-nucleotide small molecule agonist of human STING. [] It exhibits robust activation of the STING pathway, particularly in cells expressing the STINGA230 variant. []

Relevance: MSA-2 represents a class of non-cyclic dinucleotide STING agonists, demonstrating that activation of the STING pathway can be achieved through structures distinct from the natural CDN ligands. The structure of MSA-2, particularly its ability to dimerize within the STING binding pocket, provides valuable insight into the design and development of novel STING agonists with improved potency and selectivity. []

diABZI-4

Compound Description: diABZI-4 is a diamidobenzimidazole compound that functions as a potent STING agonist. [] Intranasal administration of diABZI-4 has shown significant antiviral activity against SARS-CoV-2 in preclinical models, effectively limiting viral replication and protecting against severe respiratory disease. [] The antiviral effect of diABZI-4 is attributed to its ability to activate STING, leading to the production of type I interferons and the activation of immune cells in the lungs. []

ADU-S100 (MIW815)

Compound Description: ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide STING agonist currently being investigated in clinical trials for cancer immunotherapy. [, , ] While it has demonstrated safety and tolerability in patients with advanced solid tumors or lymphomas, its single-agent clinical activity appears limited. [, , ]

Relevance: ADU-S100 represents the challenges and opportunities in translating preclinical findings of STING agonists into clinical success. While its single-agent activity may be limited, ongoing research explores its potential in combination therapies with other immunotherapeutic agents, such as PD-1 inhibitors, to enhance its antitumor efficacy. []

BI 7446

Compound Description: BI 7446 is a novel cyclic dinucleotide STING agonist designed to activate all known human STING variants with high potency. [] This compound has shown promising preclinical results, including tumor regression and long-lasting immune memory responses, leading to its advancement into clinical trials for cancer treatment. []

Relevance: BI 7446 signifies a breakthrough in developing STING agonists with pan-genotypic activity. Its ability to potently activate all major human STING variants addresses a critical limitation of previous STING agonists that showed variable efficacy across different patient populations due to STING polymorphism. []

SNX281

Compound Description: SNX281 is a small-molecule STING agonist that utilizes a unique self-dimerizing mechanism within the STING binding site to achieve its activity. [] This self-dimerization allows it to mimic the size and shape of a cyclic dinucleotide while maintaining favorable drug-like properties. [] SNX281 exhibits systemic exposure and potent antitumor activity in preclinical models, demonstrating its potential as a systemically administered STING agonist for cancer therapy. []

Relevance: SNX281 highlights the success of utilizing computational methods, including physics-based simulations and artificial intelligence, in designing novel STING agonists with specific mechanisms of action and improved drug-like characteristics. []

Overview

STING agonist-3, also known as HB3089, is a novel compound designed to activate the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the immune response against tumors and infections. This compound has been developed through rigorous optimization processes to enhance its efficacy as an anti-tumor agent. The primary source of information regarding STING agonist-3 comes from recent studies that have detailed its synthesis, mechanism of action, and potential applications in cancer therapy.

Source

The development of STING agonist-3 is documented in various scientific articles, including those published in high-impact journals such as Nature and the Journal of Medicinal Chemistry. These studies highlight the structural characteristics, synthesis methods, and biological activities associated with this compound .

Classification

STING agonist-3 falls under the category of small molecule immunomodulators. It is specifically classified as a synthetic STING agonist, which activates the STING pathway to promote type I interferon production and enhance anti-tumor immunity.

Synthesis Analysis

Methods

The synthesis of STING agonist-3 involves several steps that focus on optimizing structural components to enhance potency and selectivity. The initial approach includes modifications to existing benzimidazole scaffolds, incorporating various functional groups that facilitate binding to the STING protein.

Technical Details

  1. Starting Materials: The synthesis typically begins with commercially available anilines or related compounds.
  2. Key Reactions:
    • Alkylation reactions are employed to introduce necessary side chains.
    • Cyclization processes using potassium thiocyanate yield heterocyclic structures.
    • Amidation reactions finalize the formation of the desired heterocyclic amide motifs.
  3. Optimization: Throughout the synthesis, structure-activity relationship studies guide modifications to improve binding affinity and biological activity. For instance, variations in the heterocycles were tested to identify more potent analogs .
Molecular Structure Analysis

Structure

STING agonist-3 features a complex molecular architecture characterized by a tricyclic scaffold that includes a benzimidazole moiety modified with a furan ring. This asymmetrical structure is critical for its interaction with the STING protein.

Data

  • Molecular Formula: Specific details about the molecular formula are typically provided in supplementary materials accompanying research articles.
  • Crystallography: Structural analysis through techniques like cryo-electron microscopy has revealed insights into how STING agonist-3 binds within the ligand-binding domain (LBD) of STING, showcasing hydrophobic interactions and hydrogen bonding patterns that stabilize its conformation .
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing STING agonist-3 include:

  1. Cyclization: Key cyclization reactions that form heterocycles are crucial for developing the core structure.
  2. Amidation: This step introduces amide functionalities essential for biological activity.
  3. Functional Group Modifications: Various functional groups are strategically added or modified to enhance solubility and binding properties.

Technical Details

The synthetic route is carefully optimized based on previous findings regarding similar compounds, ensuring that modifications do not adversely affect biological activity while improving pharmacokinetic properties .

Mechanism of Action

Process

STING agonist-3 activates the STING pathway by binding to the LBD of the STING protein located in the endoplasmic reticulum. Upon binding, it induces conformational changes that promote dimerization and subsequent activation of downstream signaling pathways.

Data

Activation leads to phosphorylation of interferon regulatory factor 3 (IRF3), which translocates to the nucleus and initiates transcription of type I interferons and other pro-inflammatory cytokines. This immune response is crucial for enhancing anti-tumor immunity and combating infections .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: The solubility profile is essential for determining bioavailability; modifications aimed at increasing hydrophilicity have been noted during optimization.
  • Stability: Stability under physiological conditions is also a key consideration during development.

Chemical Properties

  • Molecular Weight: Specific molecular weight data can be found in detailed analytical reports accompanying research publications.
  • Reactivity: The compound's reactivity with various biological targets is assessed through binding affinity studies and cellular assays .
Applications

Scientific Uses

STING agonist-3 has significant potential in cancer immunotherapy due to its ability to activate innate immune responses. Its applications include:

  1. Cancer Treatment: Demonstrated efficacy in preclinical models suggests that it can enhance anti-tumor immunity and potentially be used in combination therapies.
  2. Vaccine Adjuvant: Its immunostimulatory properties may also make it suitable as an adjuvant in vaccine formulations aimed at eliciting robust immune responses against specific pathogens or tumor antigens.

Properties

Product Name

STING agonist-3

IUPAC Name

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-hydroxypropoxy)benzimidazole-5-carboxamide

Molecular Formula

C37H42N12O6

Molecular Weight

750.8 g/mol

InChI

InChI=1S/C37H42N12O6/c1-5-48-28(16-21(3)44-48)34(53)42-36-40-25-18-23(32(38)51)10-11-27(25)46(36)12-7-8-13-47-31-26(19-24(33(39)52)20-30(31)55-15-9-14-50)41-37(47)43-35(54)29-17-22(4)45-49(29)6-2/h7-8,10-11,16-20,50H,5-6,9,12-15H2,1-4H3,(H2,38,51)(H2,39,52)(H,40,42,53)(H,41,43,54)/b8-7+

InChI Key

VHCDRDBBENBVEK-BQYQJAHWSA-N

SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N

Solubility

not available

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.